molecular formula C21H17FN2O3S2 B2430722 (E)-ethyl 2-(3-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 867041-68-7

(E)-ethyl 2-(3-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2430722
CAS No.: 867041-68-7
M. Wt: 428.5
InChI Key: XDEQSYRLARYLGC-LFIBNONCSA-N
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Description

(E)-ethyl 2-(3-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H17FN2O3S2 and its molecular weight is 428.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Studies

This compound, a novel biphenyl-3,5-dihydro-2H-thiazolopyrimidines derivative, has been synthesized and characterized. It has shown potential in vitro antioxidant, antibacterial, and antifungal activities. The study involved synthesizing a series of these compounds, which were then screened for their biological activities, including scavenging of hydrogen peroxide, scavenging of nitric oxide radical, and lipid peroxidation inhibitory activity. The compounds displayed activity against various gram-negative and gram-positive bacteria as well as antifungal properties against Candida albicans and Aspergillus niger (Maddila et al., 2012).

Pharmacological Evaluation

Further pharmacological evaluations have demonstrated the anti-inflammatory and antinociceptive activities of related thiazolo[3,2-a]pyrimidine derivatives. The derivatives exhibited significant anti-inflammatory and antinociceptive activities, suggesting potential therapeutic applications in managing pain and inflammation (Alam et al., 2010).

Spectroscopic Insights and Chemical Descriptors

Extensive studies have been conducted on the spectroscopic insights, chemical descriptors, and molecular docking simulations of ethyl−2-(4-propoxybenzylidene)-7-methyl-3-oxo-5-(4-benzyloxyphenyl)-2,3-dihydro-5H-[1, 3]thiazolo[3,2-a]pyrimidine-6-carboxylate. These studies have provided valuable insights into the stable structural conformation, electronic, and chemical properties, offering a deeper understanding of its potential biological activities (Sheena Mary et al., 2021).

Anticancer Activity

Research has also explored the anticancer potential of novel heterocycles utilizing thiophene-incorporated thioureido substituent as precursors, indicating potent activity against colon HCT-116 human cancer cell lines. This highlights the compound's potential in developing new anticancer agents (Abdel-Motaal et al., 2020).

Properties

IUPAC Name

ethyl (2E)-2-[(3-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S2/c1-3-27-20(26)17-12(2)23-21-24(18(17)15-8-5-9-28-15)19(25)16(29-21)11-13-6-4-7-14(22)10-13/h4-11,18H,3H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEQSYRLARYLGC-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=CC=C4)F)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC(=CC=C4)F)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.